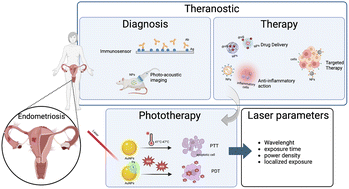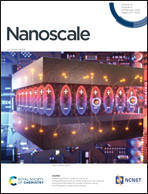The nano-revolution in the diagnosis and treatment of endometriosis
Nanoscale Pub Date: 2023-10-19 DOI: 10.1039/D3NR03527A
Abstract
Endometriosis is a painful gynecological disease with a high prevalence, affecting millions of women worldwide. Innovative, non-invasive treatments, and new patient follow-up strategies are needed to deal with the harmful social and economic effects. In this scenario, considering the recent, very promising results already reported in the literature, a commitment to new research in the field of nanomedicine is urgently needed. Study findings clearly show the potential of this approach in both the diagnostic and therapeutic phases of endometriosis. Here, we offer a brief review of the recent exciting and effective applications of nanomedicine in both the diagnosis and therapy of endometriosis. Special emphasis will be placed on the emerging theranostic application of nanoproducts, and the combination of phototherapy and nanotechnology as new therapeutic modalities for endometriosis. The review will also provide interested readers with a guide to the selection process and parameters to consider when designing research into this type of approach.

Recommended Literature
- [1] Two-photon excited fluorescence detection at 420 nm for label-free detection of small aromatics and proteins in microchip electrophoresis†‡
- [2] Precipitating polyelectrolyte–surfactant systems by admixing a nonionic surfactant – a case of cononsurfactancy†
- [3] Rapid recognition of drug-resistance/sensitivity in leukemic cells by Fourier transform infrared microspectroscopy and unsupervised hierarchical cluster analysis†‡
- [4] Silver- and halide-ion responsive electrodes. Part III. Ionic and electron transfer interaction and the effect of supporting electrolytes
- [5] State-of-the-art catechol porphyrin COF catalyst for chemical fixation of carbon dioxide via cyclic carbonates and oxazolidinones†
- [6] Copper-catalyzed enantioselective arylalkynylation of alkenes†
- [7] Manipulation of the 1T-MoS2 domain in a 2H-MoS2 main phase induced by V-doping via a CVD vapor–liquid–solid mechanism†
- [8] Plasmons of topological crystalline insulator SnTe with nanostructured patterns
- [9] D–π–A–π–D type benzothiadiazole–triphenylamine based small molecules containing cyano on the π-bridge for solution-processed organic solar cells with high open-circuit voltage†
- [10] Template synthesis of ultra-thin and short carbon nanotubes with two open ends†










